![molecular formula C14H16N4OS B2463928 ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone CAS No. 2319788-38-8](/img/structure/B2463928.png)
((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone
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Description
((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone is a useful research compound. Its molecular formula is C14H16N4OS and its molecular weight is 288.37. The purity is usually 95%.
BenchChem offers high-quality ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Synthesis and Nanoparticle Formation : Hetero bicyclic compounds, including those similar to the query compound, have been used in the synthesis of nanoparticles. For instance, a study utilized a hetero bicyclic ring system comprising morpholine and oxazolidine rings with free hydroxyl groups, which was employed as a reducing and stabilizing agent for preparing zinc nanoparticles (Pushpanathan & Kumar, 2014).
Active Metabolite Synthesis : Similar bicyclic compounds have been involved in the stereoselective synthesis of active metabolites of potent kinase inhibitors, indicating their relevance in pharmaceutical research (Chen et al., 2010).
Chemical Reactions and Catalysis
Microwave-Assisted Synthesis : Bicyclic triazoles similar to the query compound have been synthesized through microwave-assisted processes. These processes show the compound's potential in efficient, catalyst-free chemical synthesis (Moreno-Fuquen et al., 2019).
Catalytic Applications : Bicyclic triazole compounds have been used as ligands in catalytic processes. For example, a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand was synthesized and used in catalyzing Huisgen 1,3-dipolar cycloaddition, demonstrating the compound's potential in catalysis (Ozcubukcu et al., 2009).
properties
IUPAC Name |
thiophen-2-yl-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c19-14(13-2-1-5-20-13)18-10-3-4-11(18)7-12(6-10)17-9-15-8-16-17/h1-2,5,8-12H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSLYDDXDDUEAIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=CS3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone |
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